molecular formula C11H8BrFO3 B11803992 Methyl 2-(2-bromo-6-fluorobenzofuran-3-yl)acetate

Methyl 2-(2-bromo-6-fluorobenzofuran-3-yl)acetate

Katalognummer: B11803992
Molekulargewicht: 287.08 g/mol
InChI-Schlüssel: QFPRDNBAMCIOQS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-(2-bromo-6-fluorobenzofuran-3-yl)acetate is a chemical compound that belongs to the class of benzofuran derivatives. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of bromine and fluorine atoms, which can significantly influence its chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of a suitable precursor, such as 2-hydroxy-5-nitrobenzaldehyde, with ethyl bromoacetate in the presence of a base like sodium carbonate in N-methyl pyrrolidine . The resulting benzofuran derivative can then be brominated and fluorinated under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(2-bromo-6-fluorobenzofuran-3-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Methyl 2-(2-bromo-6-fluorobenzofuran-3-yl)acetate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It can be used in the study of biological pathways and interactions due to its unique structure.

    Medicine: The compound may have potential therapeutic applications, particularly in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of Methyl 2-(2-bromo-6-fluorobenzofuran-3-yl)acetate involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzofuran: The parent compound without the bromine and fluorine substituents.

    2-Bromo-6-fluorobenzofuran: A similar compound lacking the methyl acetate group.

    Methyl 2-(2-chloro-6-fluorobenzofuran-3-yl)acetate: A related compound with chlorine instead of bromine.

Uniqueness

Methyl 2-(2-bromo-6-fluorobenzofuran-3-yl)acetate is unique due to the specific combination of bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C11H8BrFO3

Molekulargewicht

287.08 g/mol

IUPAC-Name

methyl 2-(2-bromo-6-fluoro-1-benzofuran-3-yl)acetate

InChI

InChI=1S/C11H8BrFO3/c1-15-10(14)5-8-7-3-2-6(13)4-9(7)16-11(8)12/h2-4H,5H2,1H3

InChI-Schlüssel

QFPRDNBAMCIOQS-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CC1=C(OC2=C1C=CC(=C2)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.